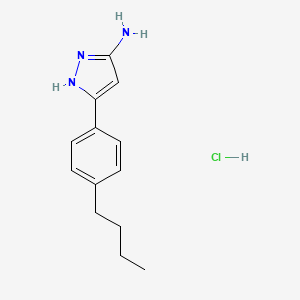
3-(4-Butylphenyl)-1H-pyrazol-5-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Butylphenyl)-1H-pyrazol-5-amine hydrochloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butyl-substituted phenyl group attached to the pyrazole ring, and it is commonly used in various chemical and pharmaceutical research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butylphenyl)-1H-pyrazol-5-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine or its derivatives. For example, acetylacetone can react with hydrazine hydrate to form the pyrazole ring.
Substitution Reaction: The butyl-substituted phenyl group can be introduced through a substitution reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(4-Butylphenyl)-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
3-(4-Butylphenyl)-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Butylphenyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 3-(4-Methylphenyl)-1H-pyrazol-5-amine hydrochloride
- 3-(4-Ethylphenyl)-1H-pyrazol-5-amine hydrochloride
- 3-(4-Propylphenyl)-1H-pyrazol-5-amine hydrochloride
Uniqueness
3-(4-Butylphenyl)-1H-pyrazol-5-amine hydrochloride is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The length and structure of the butyl group can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other similar compounds.
生物活性
3-(4-Butylphenyl)-1H-pyrazol-5-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C13H17N3⋅HCl, with a molecular weight of approximately 255.76 g/mol. The compound can be synthesized through various methods, including:
- Condensation Reactions: Utilizing pyrazole derivatives and butylphenyl compounds.
- Substitution Reactions: Modifying the amine group to enhance biological activity.
The biological activity of this compound primarily involves its interaction with specific biomolecular targets. Research indicates that it may act as an inhibitor for various enzymes and receptors, impacting metabolic pathways relevant to disease states.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrazoles exhibit significant antimicrobial properties. For instance, compounds similar to 3-(4-Butylphenyl)-1H-pyrazol-5-amine have demonstrated:
- Inhibition of Bacterial Growth: Effective against both Gram-positive and Gram-negative bacteria.
- Antifungal Properties: Some derivatives have also shown efficacy against fungal strains, suggesting a broad-spectrum antimicrobial potential .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | |
| Antifungal | Activity against Candida species | |
| Enzyme Inhibition | Potential inhibition of ATP synthase |
Case Study: Antimycobacterial Activity
A notable study explored the antimycobacterial activity of pyrazole derivatives, including those structurally related to this compound. The study demonstrated:
- In vitro Efficacy: Compounds showed significant inhibition of Mycobacterium tuberculosis growth.
- Structure-Activity Relationship (SAR): The presence of specific substituents on the pyrazole ring enhanced potency against mycobacterial strains .
Table 2: Comparison with Related Pyrazole Derivatives
| Compound Name | Antimicrobial Activity | Mechanism of Action |
|---|---|---|
| This compound | Moderate | Enzyme inhibition |
| Pyrazolo[1,5-a]pyrimidines | High | ATP synthase inhibition |
| Other pyrazole derivatives | Variable | Diverse mechanisms |
属性
IUPAC Name |
5-(4-butylphenyl)-1H-pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.ClH/c1-2-3-4-10-5-7-11(8-6-10)12-9-13(14)16-15-12;/h5-9H,2-4H2,1H3,(H3,14,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLFYOLXOBQHOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC(=NN2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













